3,3-Dibromopropenoic acid

Environmental analytical chemistry Disinfection byproduct monitoring Water quality analysis

Procure this specific 3,3-dibromo isomer as an authentic reference standard for environmental UPLC-MS/MS analysis of polar Br-DBPs in drinking water. Its distinct geminal substitution ensures accurate chromatographic differentiation from 2,3-dibromo isomers. Also serves as a free carboxylic acid building block for Pd-catalyzed cross-coupling and amide bond formation, eliminating ester hydrolysis steps.

Molecular Formula C3H2Br2O2
Molecular Weight 229.85 g/mol
CAS No. 1578-21-8
Cat. No. B074754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dibromopropenoic acid
CAS1578-21-8
Synonyms3,3-Dibromoacrylic acid
Molecular FormulaC3H2Br2O2
Molecular Weight229.85 g/mol
Structural Identifiers
SMILESC(=C(Br)Br)C(=O)O
InChIInChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7)
InChIKeyVWWPGQPTCCQNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.15 M

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dibromoprop-2-enoic Acid (CAS 1578-21-8) Chemical Class and Baseline Characterization for Research Procurement


3,3-Dibromoprop-2-enoic acid (also known as 3,3-dibromoacrylic acid) is a dibrominated derivative of acrylic acid belonging to the class of halogenated carboxylic acids and acrylic acid derivatives, with molecular formula C₃H₂Br₂O₂ and molecular weight 229.85 g/mol . This compound is characterized by geminal dibromination at the terminal vinylic carbon, distinguishing it from 2,3-dibromo isomers where bromine atoms are distributed across both carbons of the double bond . It forms as a polar brominated disinfection byproduct (Br-DBP) during water chlorination processes and has been confirmed in environmental samples using authentic standards [1].

3,3-Dibromoprop-2-enoic Acid: Why In-Class Brominated Acrylic Acids Cannot Be Interchanged for Environmental Analysis or Synthesis


Procurement decisions for 3,3-dibromoprop-2-enoic acid must account for position-specific isomer differentiation and application-context validation. The geminal 3,3-dibromo substitution pattern confers distinct chromatographic retention behavior and mass spectrometric fragmentation properties compared to 2,3-dibromo positional isomers (CAS 24767-86-0), rendering them non-substitutable as analytical standards in environmental monitoring workflows [1]. Furthermore, class-level evidence demonstrates that brominated disinfection byproducts as a class are more cytotoxic and genotoxic than their chlorinated analogues, necessitating compound-specific quantification rather than surrogate extrapolation [2]. Generic selection of any bromoacrylic acid derivative would compromise analytical accuracy in targeted assays and invalidate comparative toxicological assessments requiring authentic reference materials [1][2].

Quantitative Differentiation Evidence for 3,3-Dibromoprop-2-enoic Acid: Comparative Data for Research and Industrial Selection


Analytical Standard Validation: 3,3-Dibromopropenoic Acid Confirmed with Authentic Reference in Environmental Matrices

3,3-Dibromopropenoic acid was confirmed and identified using authentic standards in chlorinated drinking water simulations, whereas the 2,3-dibromo positional isomer was not among the confirmed polar Br-DBPs in this analytical workflow [1]. This establishes the 3,3-isomer as a validated reference material for targeted environmental analysis, with chromatographic and mass spectrometric properties distinct from alternative bromoacrylic acid isomers [1].

Environmental analytical chemistry Disinfection byproduct monitoring Water quality analysis

Toxicological Class Differentiation: Brominated DBPs Versus Chlorinated Analogues in Drinking Water Risk Assessment

Brominated disinfection byproducts (Br-DBPs) as a compound class, including 3,3-dibromopropenoic acid, are generally more cytotoxic and genotoxic than their chlorinated analogues [1]. While specific quantitative toxicological data for isolated 3,3-dibromopropenoic acid against a direct comparator are not reported in the primary literature, this class-level toxicological enhancement establishes the scientific rationale for its specific identification and quantification in water safety assessments [1].

Toxicology Drinking water safety Genotoxicity

Physicochemical Property Comparison: 3,3-Dibromopropenoic Acid Versus 2,3-Dibromo Isomer for Handling and Storage Decisions

3,3-Dibromopropenoic acid exhibits a melting point of 86.3°C (solid at room temperature), density of 2.33-2.5 g/cm³, boiling point of 244.5°C, and LogP of 1.07-1.6 . In contrast, the 2,3-dibromo positional isomer (CAS 24767-86-0) has a lower molecular complexity (108 vs 104) and different stereochemical features due to E/Z isomerism [1]. These differences affect solubility, chromatographic behavior, and handling requirements.

Physicochemical characterization Compound handling Material procurement

Synthetic Utility as a Versatile Small Molecule Scaffold: 3,3-Dibromopropenoic Acid as a Precursor for Cross-Coupling Reactions

3,3-Dibromoprop-2-enoic acid is marketed and utilized as a 'versatile small molecule scaffold' with specific synthetic utility in cross-coupling chemistry . The geminal dibromoalkene moiety enables sequential or selective functionalization pathways distinct from its ethyl ester derivative (CAS not specified, MFCD17392786) [1]. While the ethyl ester requires deprotection before carboxylic acid coupling, the free acid form permits direct amide bond formation or metal-catalyzed transformations without additional synthetic steps [1].

Organic synthesis Medicinal chemistry Building block procurement

Phytochemical Occurrence and Natural Product Derivatization Potential of 3,3-Dibromoprop-2-enoic Acid

3,3-Dibromoprop-2-enoic acid has been documented as a phytochemical constituent in plant species including Ainsliaea dissecta and Platycarphella carlinoides, indicating its occurrence as a natural halogenated metabolite [1]. Related dibrominated acrylic acid derivatives, specifically 2-alkyl-3,3-dibromoacrylic acids, have demonstrated plant hormone-like activity with strong effects in hormone assays, though weaker nematicidal and herbicidal activities compared to commercial standards were observed [2]. This phytochemical provenance differentiates it from purely synthetic bromoacrylic acid derivatives and supports its use in natural product-inspired synthesis.

Natural product chemistry Marine natural products Phytochemical research

Pesticidal Activity Differentiation: 3,3-Dibromo-2-alkylacrylic Acids Show Hormone Activity Distinct from Nematicidal/Herbicidal Effects

In a systematic evaluation of 3,3-dibromo-2-alkylacrylic acids (C₁-C₅ alkyl derivatives of the 3,3-dibromoacrylic acid scaffold) derived via Favorskii rearrangement from 1,1,3,3-tetrabromo-2-alkanones, strong plant hormone-like activity was observed in bioassays, while nematicidal and herbicidal activities were present but insufficient for practical commercialization when compared to existing commercial products [1]. This structure-activity profile indicates that the 3,3-dibromoacrylic acid core confers hormone-modulating properties that are not shared by non-dibrominated or 2,3-dibromo analogues evaluated in separate studies [1].

Agrochemical research Pesticide discovery Structure-activity relationship

Prioritized Application Scenarios for 3,3-Dibromoprop-2-enoic Acid Procurement Based on Quantitative Differentiation Evidence


Environmental Monitoring: Validated Analytical Standard for Brominated Disinfection Byproduct Quantification

Procure 3,3-dibromoprop-2-enoic acid as an authentic reference standard for targeted UPLC-MS/MS analysis of polar brominated disinfection byproducts in drinking water. This compound was confirmed using authentic standards in simulated chlorination studies with chlorine contact times from 1 min to 7 days, making it a validated reference material for environmental monitoring laboratories [1]. Its geminal 3,3-dibromo substitution pattern produces distinct chromatographic retention and mass spectrometric fragmentation that differentiate it from 2,3-dibromo positional isomers, which were not confirmed in the same analytical framework [1].

Organic Synthesis: Versatile Small Molecule Scaffold for Cross-Coupling and Direct Conjugation

Procure 3,3-dibromoprop-2-enoic acid as a carboxylic acid building block for palladium-catalyzed cross-coupling reactions and direct amide bond formation in medicinal chemistry campaigns. The free carboxylic acid functionality eliminates the synthetic step of ester hydrolysis required when using 3,3-dibromoacrylic acid ethyl ester derivatives, improving overall synthetic efficiency [1]. The geminal dibromoalkene moiety enables sequential functionalization at the vinyl position, making this compound suitable for constructing complex molecular architectures [1].

Natural Product and Phytochemical Research: Authentic Reference for Halogenated Metabolite Studies

Procure 3,3-dibromoprop-2-enoic acid as a reference compound for natural product chemistry investigations, given its documented occurrence as a phytochemical constituent in plant species including Ainsliaea dissecta and Platycarphella carlinoides [1]. The 3,3-dibromoacrylic acid scaffold serves as the core structure for 2-alkyl derivatives that demonstrate plant hormone-like activity, supporting its use in natural product-inspired agrochemical lead discovery and structure-activity relationship studies .

Agrochemical Lead Discovery: Scaffold for Plant Hormone Activity Modulation

Procure 3,3-dibromoprop-2-enoic acid as a starting material for synthesizing 2-alkyl-3,3-dibromoacrylic acid derivatives to evaluate plant hormone-modulating activity. Systematic evaluation of C₁-C₅ alkyl derivatives demonstrated strong plant hormone-like effects in bioassays, though nematicidal and herbicidal activities were weaker than commercial standards [1]. This differentiated activity profile positions the 3,3-dibromoacrylic acid scaffold for hormone-related agrochemical research rather than direct pesticide development, distinguishing it from alternative brominated carboxylic acids that may lack this specific bioactivity signature [1].

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